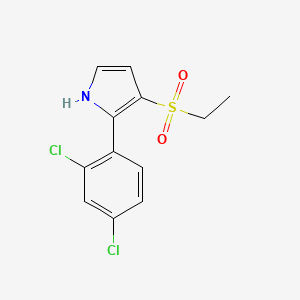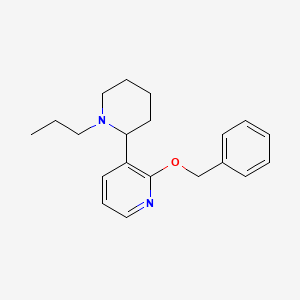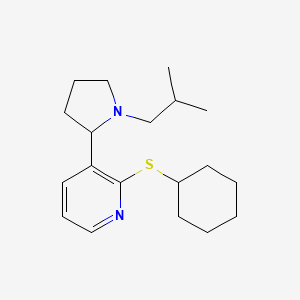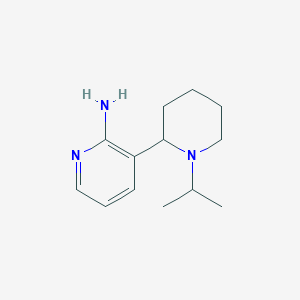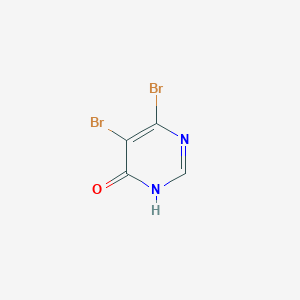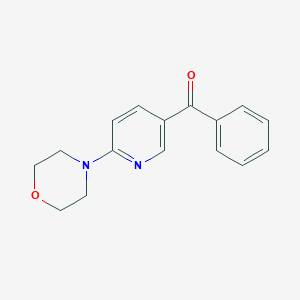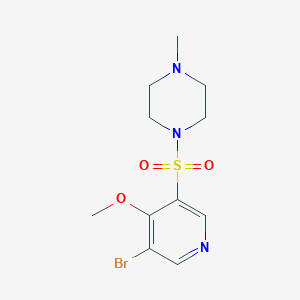
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine is a chemical compound with the molecular formula C10H14BrN3O3S and a molecular weight of 336.21 g/mol . It is a pyridine derivative, characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a piperazine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine involves several steps. One common synthetic route includes the following steps:
Bromination: The starting material, 4-methoxypyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridine ring.
Sulfonylation: The brominated intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group at the 3-position of the pyridine ring.
Piperazine Introduction: Finally, the sulfonylated intermediate is reacted with 4-methylpiperazine under appropriate conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine can be compared with other similar compounds, such as:
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine: Lacks the methyl group on the piperazine ring.
4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine: Contains a morpholine ring instead of a piperazine ring
These compounds share similar structural features but differ in their specific functional groups and ring systems, which can affect their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H16BrN3O3S |
|---|---|
Peso molecular |
350.23 g/mol |
Nombre IUPAC |
1-(5-bromo-4-methoxypyridin-3-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C11H16BrN3O3S/c1-14-3-5-15(6-4-14)19(16,17)10-8-13-7-9(12)11(10)18-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
QWUONMVLBWVTKE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


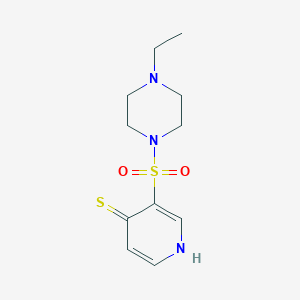
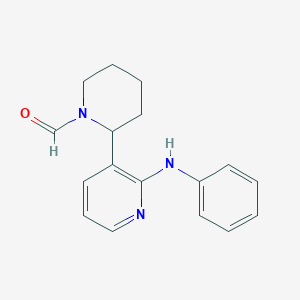
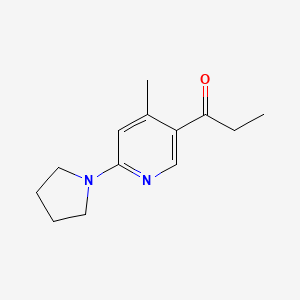
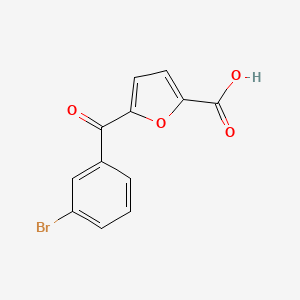
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)
